4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide
Description
This compound features a sulfamoyl group substituted with two 2-methoxyethyl moieties and a benzamide core linked to a 4-methoxynaphthalen-1-yl group. The methoxy groups enhance solubility, while the naphthalene system provides a planar aromatic structure conducive to π-π interactions in biological targets. Its molecular formula is C₂₈H₃₁N₃O₆S, with a molecular weight of approximately 537.6 g/mol (extrapolated from and ) .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6S/c1-30-16-14-26(15-17-31-2)33(28,29)19-10-8-18(9-11-19)24(27)25-22-12-13-23(32-3)21-7-5-4-6-20(21)22/h4-13H,14-17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEQSXYWLZEJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Sulfamoyl group : Contributes to its biological activity.
- Methoxy groups : Enhance solubility and bioavailability.
- Naphthalene moiety : Imparts unique electronic properties that may influence its interaction with biological targets.
Research indicates that compounds similar to 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide may exert their biological effects through several mechanisms:
- Antiviral Activity : Similar derivatives have shown broad-spectrum antiviral effects against viruses such as HIV and HBV by modulating intracellular factors like APOBEC3G, which inhibits viral replication .
- Antimicrobial Effects : The sulfamoyl moiety is known for its antibacterial properties, potentially making this compound effective against various bacterial strains .
- Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on specific cancer cell lines, indicating potential for use in oncology .
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
A study conducted on a related compound demonstrated significant antiviral activity against HBV in vitro. The mechanism was attributed to the enhancement of intracellular A3G levels, leading to reduced viral DNA replication in HepG2 cells . The compound's effectiveness was measured using quantitative PCR assays to evaluate HBV DNA levels.
Case Study 2: Antibacterial Properties
Research on sulfamoyl derivatives indicated their potential as antibacterial agents. A series of tests showed that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .
Case Study 3: Cytotoxicity in Cancer Cells
In vitro studies revealed that 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction, which was confirmed through flow cytometry analysis .
Scientific Research Applications
Pharmacological Applications
- Carbonic Anhydrase Inhibition
-
Antitumor Activity
- Research indicates that derivatives of sulfamoyl compounds exhibit antitumor properties. The structural modifications in 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide may enhance its efficacy against specific cancer cell lines, potentially making it a candidate for cancer therapy .
- Anti-inflammatory Properties
Case Study 1: Carbonic Anhydrase Inhibition
A study conducted on Wistar rats demonstrated the pharmacokinetics of the compound when administered intraperitoneally. Blood samples were taken at various intervals to evaluate the systemic exposure and metabolic pathways. The results indicated significant inhibition of carbonic anhydrase activity, correlating with the presence of the compound in plasma .
Case Study 2: Antitumor Efficacy
In vitro studies assessed the cytotoxic effects of 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide on human cancer cell lines. The findings revealed a dose-dependent decrease in cell viability, suggesting that the compound effectively induces apoptosis in malignant cells. Further investigations are warranted to explore its mechanism of action and potential synergistic effects with existing chemotherapeutics .
Case Study 3: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of sulfamoyl compounds highlighted their ability to inhibit NF-kB signaling pathways. This study utilized animal models to demonstrate that treatment with the compound resulted in reduced levels of inflammatory markers, supporting its therapeutic potential for conditions like rheumatoid arthritis .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Structural Variations
Aromatic Systems
- Naphthalene vs. Phenyl/Thiazole/Oxadiazole :
- The naphthalene group in the target compound offers extended conjugation compared to phenyl rings in analogs like 5f–5i () or thiazole/oxadiazole cores in LMM5/LMM11 (). This may improve binding affinity to hydrophobic pockets in enzymes or receptors .
- Thiazole-containing analogs (e.g., 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide , ) exhibit lower molecular weights (~505.6 g/mol) due to smaller aromatic systems .
Sulfamoyl Substituents
- Bis(2-methoxyethyl) vs. Bulkier substituents (e.g., benzyl in LMM5) may reduce metabolic clearance but increase steric hindrance .
Physicochemical Properties
*LogP estimated via analogy to (XLogP3 = 2.8 for a benzothiazole analog) .
- Solubility : Methoxy groups in the target compound and analogs (e.g., 5f–5i ) improve solubility relative to halogenated derivatives (e.g., 5i with Cl, ) .
- Melting Points : Fluorinated analogs (5f–5h ) exhibit higher melting points (201–258°C) due to stronger intermolecular interactions, whereas the target compound’s naphthalene may reduce crystallinity .
Q & A
Q. What are the optimized synthetic routes for 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide?
Methodological Answer: The synthesis of sulfonamide derivatives often involves coupling sulfamoyl groups with aromatic scaffolds. For analogous compounds, a common approach uses carbodiimide reagents (e.g., CDI) and bases (e.g., DIPEA) to activate carboxylic acids for amide bond formation . For example:
Sulfamoyl Activation : React 2-methoxyethylamine with sulfamoyl chloride under anhydrous conditions.
Amide Coupling : Use CDI to activate the benzamide carbonyl, followed by nucleophilic attack by the sulfamoyl intermediate.
Scaffold Functionalization : Introduce the 4-methoxynaphthalen-1-yl group via Ullmann or Buchwald-Hartwig coupling.
Key parameters include solvent choice (dry acetone for moisture sensitivity), temperature control (0–25°C to prevent side reactions), and purification via column chromatography .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Characterization should combine:
- NMR Spectroscopy : Confirm substituent positions (e.g., methoxy groups at δ 3.2–3.5 ppm in H NMR) and aromatic protons in the naphthalene moiety (δ 7.0–8.5 ppm) .
- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (exact mass = 428.1107 g/mol) and fragmentation patterns .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm) and amide C=O (~1650 cm) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformation?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) can determine bond angles, torsion angles, and non-covalent interactions. Key steps:
Crystal Growth : Use vapor diffusion with solvents like DMSO/EtOH.
Data Collection : At 150 K to minimize thermal motion.
Refinement : Apply anisotropic displacement parameters and validate via R-factor (<0.05) .
For example, analogous bis(methoxyphenyl)benzamidines showed planar aromatic systems with dihedral angles <10° between rings, critical for assessing π-π interactions .
Q. What in silico strategies predict the compound’s pharmacological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to targets like PD-L1. Parameters: grid box size = 25 Å, exhaustiveness = 20. Compare docking scores (e.g., ΔG < −8 kcal/mol suggests strong binding) .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5 for optimal permeability) and CYP450 interactions. For sulfonamide derivatives, prioritize low hepatotoxicity (e.g., ProTox-II class IV/V) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
Q. How do researchers address contradictions in biological activity data?
Methodological Answer: Case study: Sulfonamide derivatives showed variable inhibition (50–57% PD-L1 blockade) due to substituent effects. To resolve discrepancies:
Dose-Response Curves : Test IC values across 1–100 μM.
Cellular Context : Compare activity in PC-3 (prostate cancer) vs. MCF7 (breast cancer) lines, noting differences in membrane permeability .
Counter-Screens : Rule out off-target effects using kinase panels (e.g., Eurofins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
